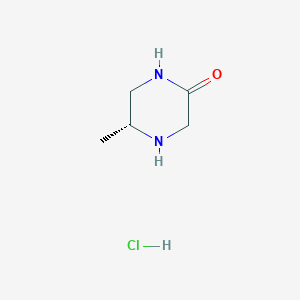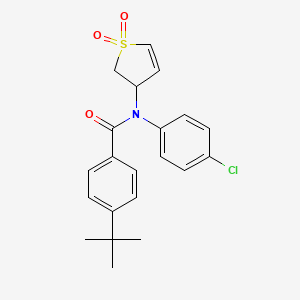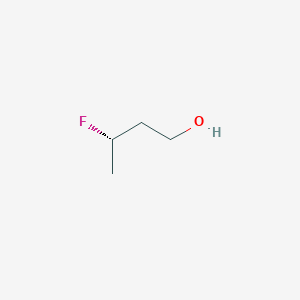
5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of different aromatic or heteroaromatic compounds. While the specific synthesis pathway for "5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is not directly reported, analogous processes can be found in literature. For instance, the synthesis of related triazole compounds involves condensation reactions that might include the use of isocyanates, amines, and cyclization processes under specific conditions, such as those described by Ferrini et al. (2015) for the preparation of triazole-based scaffolds, indicating a complex synthesis pathway that involves multiple steps and precise reaction conditions for obtaining the desired triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which significantly influences the chemical and physical properties of these compounds. The crystal structure analysis provides insights into the molecular conformation, bond lengths, and angles, as well as the interactions between molecules in the solid state. For example, studies like those conducted by Moreno-Fuquen et al. (2019) on related compounds show how X-ray crystallography can reveal detailed structural information, including the arrangement of functional groups and their spatial orientation, which is crucial for understanding the reactivity and interaction capabilities of the molecule.
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, serving as precursors or intermediates in the synthesis of a wide range of chemical entities. Their reactivity often includes nucleophilic substitution reactions, cycloaddition reactions, and the formation of coordination compounds with metals. The presence of various functional groups in "5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" suggests that it can undergo similar reactions, potentially leading to a variety of derivatives with diverse biological and chemical properties.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as pharmaceuticals or materials science. For example, the solubility in various solvents can affect the compound's bioavailability or its processability in materials synthesis.
Chemical Properties Analysis
The chemical properties of triazole derivatives are defined by their functional groups and molecular structure. These properties include acidity/basicity, reactivity towards various reagents, and the ability to form hydrogen bonds or coordinate with metals. The specific chemical properties of "5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" would depend on the nature of the substituents and the overall molecular conformation.
For detailed references and further reading on the synthesis, molecular structure, chemical reactions, and properties of triazole derivatives, please refer to the cited sources:
Applications De Recherche Scientifique
Reactivity and Biological Activity
The reactivity of 1,2,4-triazole-3-thione derivatives, including compounds structurally related to 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, has been extensively studied. These compounds demonstrate high indicators of antioxidant and antiradical activity, positively impacting biochemical processes in patients exposed to high doses of radiation. Their comparison with biogenic amino acids, such as cysteine, underscores their potential in medicinal chemistry due to the free SH-group in their structure, suggesting potential applications in developing antioxidant therapies and radioprotective agents (А. G. Kaplaushenko, 2019).
Drug Development and Pharmacological Activity
Triazole derivatives, including 1H-1,2,3-triazoles, have been recognized for their diverse biological activities, leading to the development of new drugs. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural variations offered by triazoles, due to their five-membered heterocyclic compounds, make them a significant focus in the pharmaceutical industry for developing new therapeutic agents. This highlights the potential of compounds like 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in drug development and as a basis for creating new treatments for a variety of diseases (V. Ferreira et al., 2013).
Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The industrial use of 3- and 4-substituted amino-1,2,4-triazoles in agriculture and medicine, including the production of antimicrobial drugs and cardiological drugs with anti-ischemic effects, underscores the versatility and importance of these compounds in synthesizing a wide array of products. This versatility suggests that compounds like 5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide could have applications in developing new materials and drugs (Nazarov V.N. et al., 2021).
Propriétés
IUPAC Name |
5-amino-N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-3-4-12(2)15(9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJWDAQBXBBMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,5-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)
![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)